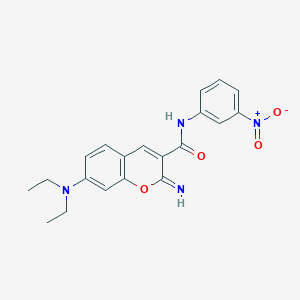![molecular formula C15H22N2O4S B4692281 ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4692281.png)
ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Mechanism of Action
The mechanism of action of ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects
Ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, it has been shown to modulate the expression of various genes, such as Bcl-2 and Bax, which are involved in apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its high potency and selectivity, which allows for the targeting of specific signaling pathways. Additionally, it has been shown to have low toxicity and minimal side effects in animal models. However, one of the limitations is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research of ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate. One area of interest is its potential in combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for therapy. Furthermore, its potential in treating other diseases, such as cardiovascular and metabolic disorders, should be explored. Lastly, the development of more efficient synthesis methods and analogs may improve its therapeutic potential.
In conclusion, ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate is a promising compound that has shown potential in various scientific research applications. Its high potency and selectivity, low toxicity, and minimal side effects make it a promising candidate for further research and development.
Scientific Research Applications
Ethyl 4-[(3-methylbenzyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anticancer properties by inhibiting the growth of tumor cells and inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-[(3-methylphenyl)methylsulfonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-15(18)16-7-9-17(10-8-16)22(19,20)12-14-6-4-5-13(2)11-14/h4-6,11H,3,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIRBJCFCYUHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-methyl-5-({2-[(3-methyl-2-pyridinyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-nitrobenzamide](/img/structure/B4692201.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B4692206.png)

![2-{1-(2-phenylethyl)-4-[4-(2-pyrimidinyloxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B4692224.png)
![diethyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4692230.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4692247.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4692253.png)

![2-(4-methylphenyl)-5-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4692270.png)
![3-methyl-N-[3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4692278.png)
![methyl {7-[(2-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4692289.png)
![4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B4692294.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4692301.png)
![4-({4-[(2,5-dimethoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(2-methylphenyl)quinoline](/img/structure/B4692305.png)